2-(4-Butoxybenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

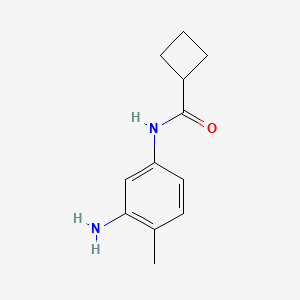

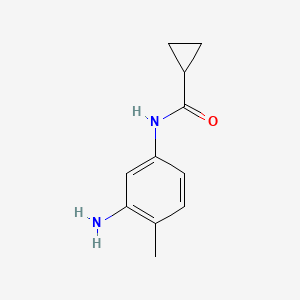

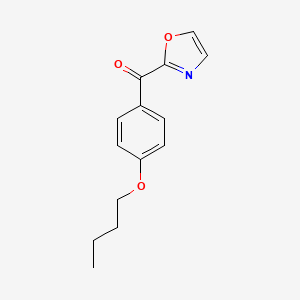

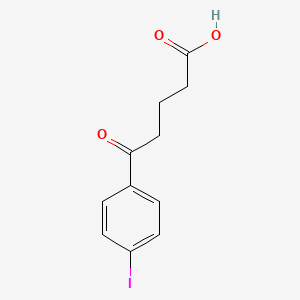

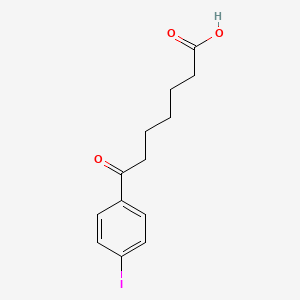

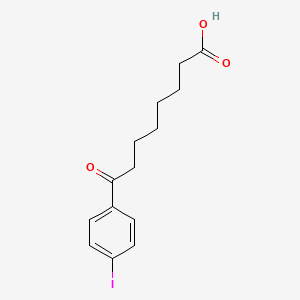

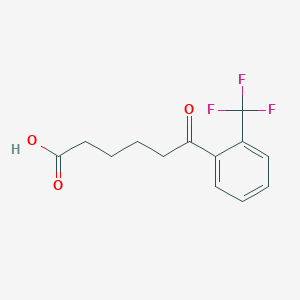

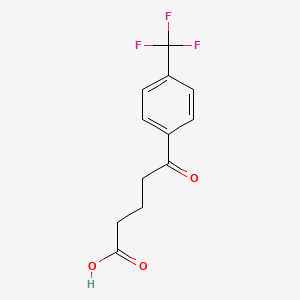

2-(4-Butoxybenzoyl)oxazole, also known as Methanone, (4-butoxyphenyl)-2-oxazolyl-, is a chemical compound with the molecular formula C14H15NO3 . It has a molecular weight of 245.27 .

Synthesis Analysis

The synthesis of oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This strategy has been used since 1972 and is considered one of the most appropriate methods for preparing oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of 2-(4-Butoxybenzoyl)oxazole consists of a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

Oxazole compounds, including 2-(4-Butoxybenzoyl)oxazole, are known for their diverse chemical reactions. They can bind with a wide spectrum of receptors and enzymes in biological systems through various non-covalent interactions .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

2-(4-Butoxybenzoyl)oxazole derivatives are significant in pharmaceutical chemistry due to their diverse biological activities. They serve as core structures for many biologically active compounds, including drugs with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . For example, oxaprozin, an anti-inflammatory drug, contains an oxazole ring, which is crucial for its therapeutic effects .

Organic Synthesis

In organic synthesis, 2-(4-Butoxybenzoyl)oxazole is used as an intermediate for constructing more complex molecules. The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research area. Magnetic nanocatalysts have been employed for the synthesis of various oxazole derivatives, offering advantages like easy separation from the reaction mixture .

Drug Discovery

Oxazole rings are common motifs in drug discovery due to their ability to bind to specific biological targets. The presence of an oxazole ring in drugs is often associated with enhanced binding affinity and selectivity, leading to more effective treatments .

Biological Studies

The oxazole nucleus is a part of a large number of biologically relevant molecules. Its presence often imparts specific biological responses, making it a valuable moiety for studying biological activities and responses .

Catalysis

2-(4-Butoxybenzoyl)oxazole derivatives have been used in catalysis, particularly in reactions that require the formation of oxazole rings. The use of magnetically recoverable catalysts for the preparation of benzoxazole derivatives showcases the application of these compounds in green chemistry .

Material Science

In material science, oxazole derivatives can be used to modify the surface of magnetic nanoparticles. This modification can enhance the stability and efficiency of the nanoparticles, which can be applied in various fields, including catalysis and drug delivery systems .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Oxazole-based molecules, including 2-(4-Butoxybenzoyl)oxazole, have received attention from researchers globally due to their significant biological activities . They are becoming a kind of significant heterocyclic nucleus, leading researchers to synthesize diverse oxazole derivatives . This suggests that there is potential for future research and development in this area.

Eigenschaften

IUPAC Name |

(4-butoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-2-3-9-17-12-6-4-11(5-7-12)13(16)14-15-8-10-18-14/h4-8,10H,2-3,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBDQIREDMOEDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642099 |

Source

|

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Butoxybenzoyl)oxazole | |

CAS RN |

898760-23-1 |

Source

|

| Record name | (4-Butoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)